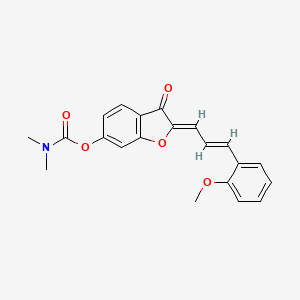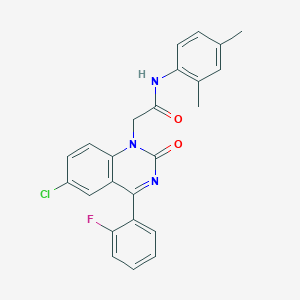
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly known as 5-Me-MAP or 5-Methyl-MAP and belongs to the class of psychoactive substances known as designer drugs. In
Wirkmechanismus
The exact mechanism of action of ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors. This results in the modulation of serotonin signaling, which is involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
Studies have shown that ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine can induce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, body temperature, and respiration. It has also been found to alter sensory perception, mood, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine for lab experiments is its high affinity for serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, its psychoactive effects can also pose a limitation, as they may interfere with the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for the study of ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine. These include:
1. Further investigation of its therapeutic potential for the treatment of psychiatric disorders.
2. Exploration of its effects on other neurotransmitter systems, such as dopamine and norepinephrine.
3. Development of more selective agonists or antagonists for specific serotonin receptor subtypes.
4. Investigation of its potential as a tool for studying the neural basis of consciousness and altered states of consciousness.
5. Examination of its potential as a treatment for addiction and substance abuse disorders.
Conclusion:
In conclusion, ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high affinity for serotonin receptors makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, its psychoactive effects can also pose a limitation, as they may interfere with the interpretation of results. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Synthesemethoden
The synthesis of ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine is a complex process that involves several steps. The starting material for the synthesis is 3-acetyl-5-methylpyridine, which is converted to 3-(5-methylpyridin-3-yl)propan-1-ol through a Grignard reaction. The resulting alcohol is then subjected to a reductive amination reaction with methylamine to yield the final product, ((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
((2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit strong affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. This makes it a potential candidate for the treatment of various psychiatric disorders, including depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
(2R)-2-methyl-3-(5-methylpyridin-3-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(5-11)3-10-4-9(2)6-12-7-10/h4,6-8H,3,5,11H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWXKYDXAHHAH-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-3-(5-methylpyridin-3-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(thiophen-2-yl)urea](/img/structure/B2985480.png)



![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2985485.png)

![ethyl 4-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2985488.png)
![N-[6-phenyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2985490.png)
![N~2~-[3-(dimethylamino)propyl]-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2985491.png)
![2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide](/img/structure/B2985492.png)

